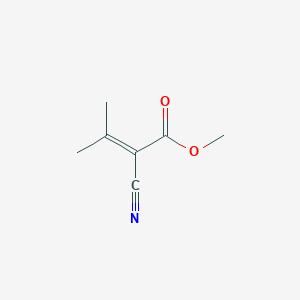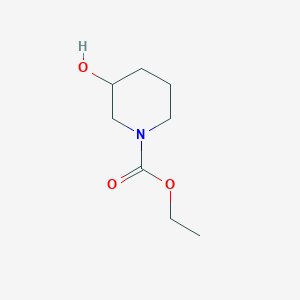
2,6-二苄基苯酚
描述
2,6-Dibenzylphenol is an organic compound with the molecular formula C20H18O. It is a derivative of phenol, where two benzyl groups are attached to the 2 and 6 positions of the phenol ring.
科学研究应用
2,6-Dibenzylphenol has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dibenzylphenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically takes place in a solvent like toluene and requires heating . Another method involves the vapor-phase benzylation of phenol using benzyl alcohol and an activated alumina catalyst .
Industrial Production Methods
In industrial settings, the production of 2,6-Dibenzylphenol often involves the use of basic metal oxide catalysts to facilitate the reaction between phenol and benzyl alcohol. This method is preferred due to its efficiency and the ability to maintain the reactants in the vapor phase, which helps in achieving higher yields and selectivity .
化学反应分析
Types of Reactions
2,6-Dibenzylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2,6-Dibenzylphenol into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenolic positions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like benzyl chloride, benzyl bromide, and other alkylating agents are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of 2,6-Dibenzylphenol.
Substitution: Various substituted phenolic and benzyl derivatives
作用机制
The mechanism of action of 2,6-Dibenzylphenol involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells and tissues. Its phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, its benzyl groups can interact with biological membranes, potentially affecting membrane fluidity and function .
相似化合物的比较
Similar Compounds
- 2-Benzylphenol
- 2,4-Dibenzylphenol
- 4-Benzylphenol
- 2,2’-Methylenediphenol
- 2,4’-Dihydroxydiphenylmethane
Uniqueness
2,6-Dibenzylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other phenolic compounds.
属性
IUPAC Name |
2,6-dibenzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSXVAAPCQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293469 | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47157-01-7 | |
| Record name | 47157-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?
A: Reacting 2,6-dibenzylphenol (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []
Q2: Can 2,6-dibenzylphenol undergo unexpected reactions with alkali metals?
A: While 2,6-dibenzylphenol typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, 2,6-dibenzylphenol can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.
Q3: How does the interaction of 2,6-dibenzylphenol with lanthanides differ from that with alkali metals?
A: Unlike the dimeric structures often observed with alkali metals, 2,6-dibenzylphenol forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of 2,6-dibenzylphenol and its ability to form distinct structures based on the metal ion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)








